2-amino-1-[(2S)-2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one
Description
2-Amino-1-[(2S)-2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one is a chiral ketone derivative featuring a piperidine ring substituted with a methoxymethyl group at the (2S)-position. The core structure consists of a 3-methylbutan-1-one backbone, with an amino group at the second carbon and a piperidin-1-yl moiety at the first carbon. The methoxymethyl substituent (-CH₂-O-CH₃) on the piperidine ring introduces steric bulk and moderate lipophilicity, distinguishing it from analogs with amine- or aryl-based substituents.
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
2-amino-1-[(2S)-2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C12H24N2O2/c1-9(2)11(13)12(15)14-7-5-4-6-10(14)8-16-3/h9-11H,4-8,13H2,1-3H3/t10-,11?/m0/s1 |
InChI Key |
YDBMODXSCMXDMS-VUWPPUDQSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N1CCCC[C@H]1COC)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCC1COC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(2S)-2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one typically involves multiple steps. One common method includes the reaction of a piperidine derivative with a methoxymethylating agent, followed by the introduction of an amino group and a methyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[(2S)-2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-amino-1-[(2S)-2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-1-[(2S)-2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets. The amino group and piperidine ring can interact with enzymes and receptors, modulating their activity. The methoxymethyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
Analysis of Substituent Effects
Methoxymethyl vs. This may enhance blood-brain barrier penetration compared to amine-rich analogs . Ethers (methoxymethyl) are more hydrolytically stable than esters or secondary amines but less reactive in nucleophilic substitutions compared to tertiary amines .
Positional Isomerism: Substituents at the 2S- vs. 3- or 4-positions on the piperidine ring (e.g., vs. A 2S-substituent may restrict piperidine ring flexibility, affecting binding to biological targets.
Aromatic vs. However, these groups increase molecular weight and may reduce solubility compared to the target’s methoxymethyl group.
The methoxymethyl group’s electron-donating nature could stabilize adjacent carbocations or transition states in synthetic pathways, unlike electron-withdrawing substituents.
Biological Activity
The compound 2-amino-1-[(2S)-2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one , often referred to as a piperidine derivative, has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a piperidine ring, which is known to influence various biological activities due to its ability to interact with neurotransmitter systems.
Anticancer Activity
Recent studies have indicated that piperidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown potent activity against colon cancer cells (HCT116 and HT29) with IC50 values below 4 µM, indicating strong antiproliferative effects .
Table 1: Cytotoxicity of Piperidine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2a | HCT116 | < 1 |
| 2b | HT29 | < 1 |
| 3a | Ca9-22 | < 4 |
| 3b | HSC-4 | < 4 |
These findings suggest a promising avenue for developing novel anticancer agents based on this scaffold.
The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. This is characterized by:
- Caspase Activation : Activation of caspase pathways leading to programmed cell death.
- Mitochondrial Membrane Depolarization : Disruption of mitochondrial function, which is crucial for energy production and cell survival.
In studies involving CEM lymphoma and HL60 leukemia cells, representative compounds caused significant cell shrinkage and increased reactive oxygen species (ROS) levels, further supporting their potential as anticancer agents .
Case Studies
Several case studies have illustrated the biological activities of piperidine derivatives:
- Study on Colon Cancer : A series of piperidine derivatives were tested against HCT116 and HT29 cells. The results demonstrated that modifications in the substituents on the piperidine ring could enhance cytotoxicity while minimizing toxicity to non-malignant cells .
- Preclinical Evaluation : In vivo models have shown that these compounds can inhibit tumor growth effectively without causing severe side effects typical of conventional chemotherapy agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
